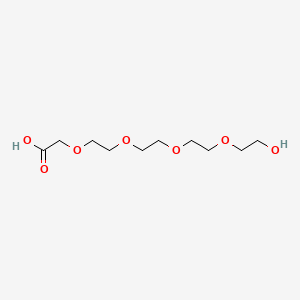

Hydroxy-PEG4-CH2CO2H, sodium salt

Übersicht

Beschreibung

Hydroxy-PEG4-CH2CO2H sodium salt is a PEG linker containing a hydroxyl group with a terminal carboxylic acid . The free acid form is not stable due to the reaction of OH with PEG-COOH group to form polymer . The sodium salt form is stable for storage and shipping .

Synthesis Analysis

The terminal carboxylic acid of Hydroxy-PEG4-CH2CO2H sodium salt can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .Molecular Structure Analysis

The molecular formula of Hydroxy-PEG4-CH2CO2H sodium salt is C10H20O7 . It has a molecular weight of 252.3 g/mol .Chemical Reactions Analysis

The terminal carboxylic acid of Hydroxy-PEG4-CH2CO2H sodium salt can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .Physical And Chemical Properties Analysis

The molecular formula of Hydroxy-PEG4-CH2CO2H sodium salt is C10H20O7 . It has a molecular weight of 252.3 g/mol . The sodium salt form is stable for storage and shipping .Wissenschaftliche Forschungsanwendungen

Vascular Imaging Enhancement

PEGylation, the process of attaching polyethylene glycol chains to molecules, can prolong the circulation time of biological agents, enhancing their utility in medical imaging. Huang et al. (2016) demonstrated that axial PEGylation of tin octabutoxy naphthalocyanine significantly improved its solubility and extended its circulation time in the bloodstream, making it suitable for long-term vascular imaging with photoacoustic tomography. This modification allowed for noninvasive imaging of brain vessels up to 24 hours post-injection, showcasing the potential of PEGylated compounds in enhancing imaging contrast agents' effectiveness (Haoyuan Huang et al., 2016).

Drug Delivery System Development

Hydrogels crosslinked with PEG derivatives have shown potential in developing drug delivery systems. Kono (2014) created novel hydrogels using carboxymethyl cellulose sodium salt and PEG, which exhibited controlled protein adsorption and release capabilities. These hydrogels' properties make them promising candidates for delivering protein-based therapeutics, pending confirmation of their biological safety (H. Kono, 2014).

Enhancement of Biomedical Nanomaterials

PEGylation has been applied to modify the surface of hydroxyapatite nanorods, enhancing their dispersibility in aqueous solutions and making them more applicable for biomedical uses, such as drug delivery and biological imaging. Heng et al. (2016) used a combination of surface ligand exchange and polymerization techniques to improve these nanorods' biocompatibility and drug-loading capabilities, illustrating the versatility of PEGylation in nanomaterial engineering (Chunning Heng et al., 2016).

Biocompatible Coatings for Nanostructures

Jain-Beuguel et al. (2019) developed water-soluble poly(3-hydroxyalkanoate) derivatives containing ionic groups by grafting sodium-3-mercapto-1-ethanesulfonate and PEG onto a biopolymer. This modification allowed the production of biocompatible coatings for nano-Metal Organic Frameworks (MOFs), enhancing their stability in physiological fluids and supporting their potential use in therapeutic applications. This research exemplifies the application of PEGylation in creating biocompatible surfaces for nanomedical devices (Caroline Jain-Beuguel et al., 2019).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O7/c11-1-2-14-3-4-15-5-6-16-7-8-17-9-10(12)13/h11H,1-9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKURGMHPJRDKIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431083 | |

| Record name | 3,6,9,12-Tetraoxatetradecanoic acid, 14-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70678-95-4 | |

| Record name | 3,6,9,12-Tetraoxatetradecanoic acid, 14-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[[1-Carboxy-4-(diaminomethylideneamino)-3-hydroxybutyl]amino]ethylamino]butanedioic acid](/img/structure/B1673893.png)

![N-{(2r,4s,5s)-2-Benzyl-5-[(Tert-Butoxycarbonyl)amino]-4-Hydroxy-6-Phenylhexanoyl}-L-Leucyl-L-Phenylalaninamide](/img/structure/B1673895.png)

![tert-butyl N-[(2S,3S,5R)-5-benzyl-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1673898.png)

![1'-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B1673903.png)

![[3',4,6-Trihydroxy-6'-(hydroxymethyl)-5'-[3,4,5-trihydroxy-6-[[(2E,4E)-8-hydroxydeca-2,4-dienoyl]oxymethyl]oxan-2-yl]oxyspiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate](/img/structure/B1673904.png)

![tert-butyl N-[(E,2S,3S,5R)-5-[[1-(1H-benzimidazol-2-ylmethylamino)-3-methyl-1-oxopentan-2-yl]carbamoyl]-3-hydroxy-1,8-diphenyloct-7-en-2-yl]carbamate](/img/structure/B1673905.png)

![tert-butyl N-[(2S,3S,5R)-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-[[4-(2-morpholin-4-ylethoxy)phenyl]methyl]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1673908.png)

![[1-(4-Hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid](/img/structure/B1673911.png)

![1-(4-Chloro-benzyl)-2-[2,2-dimethyl-3-(1H-tetrazol-5-yl)-propyl]-4-methyl-6-(5-phenyl-pyridin-2-ylmethoxy)-4,5-dihydro-1H-3-thia-1-aza-acenaphthylene](/img/structure/B1673914.png)

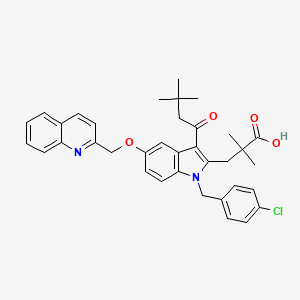

![3-[1-Benzyl-3-(3,3-dimethylbutanoyl)-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B1673915.png)